2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
CAS No.: 1315350-93-6
Cat. No.: VC0112132
Molecular Formula: C16H25BN2O2
Molecular Weight: 288.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315350-93-6 |
|---|---|
| Molecular Formula | C16H25BN2O2 |
| Molecular Weight | 288.198 |
| IUPAC Name | 2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3 |
| Standard InChI Key | QKAHYIHFFRHRNE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a well-defined organic compound with established chemical identification parameters. This section details the compound's formal identity markers and structural components that define its chemical behavior and applications.
Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1315350-93-6 |
| Molecular Formula | C₁₆H₂₅BN₂O₂ |
| Molecular Weight | 288.198 g/mol |
| IUPAC Name | 2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
The compound's CAS Registry Number serves as a unique identifier that distinguishes it from other similar chemicals in research databases and regulatory systems. Its molecular formula indicates the exact atomic composition, featuring 16 carbon atoms, 25 hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms, which directly correlates with its molecular weight of approximately 288.2 g/mol.
Structural Features and Molecular Architecture
The molecular structure of 2-(piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine comprises several key functional groups arranged in a specific spatial configuration. This arrangement determines the compound's chemical behavior and potential applications.
The compound features a central pyridine ring with two substitutions at positions 2 and 6. At position 2, a piperidine ring is attached through a nitrogen-carbon bond, creating the piperidin-1-yl substituent. At position 6, a tetramethyl-1,3,2-dioxaborolan-2-yl group is attached, which contains a boron atom at its center. This boron-containing moiety, often referred to as a pinacol boronate ester, is a key feature that contributes to the compound's utility in synthetic organic chemistry.
The piperidine ring exists as a six-membered saturated heterocycle containing one nitrogen atom, while the dioxaborolane group features a five-membered ring with two oxygen atoms and one boron atom. The four methyl groups attached to this ring (two pairs at positions 4 and 5) confer stability to the boronate ester and influence its reactivity profile.
Synthesis Methodologies
The preparation of 2-(piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves sophisticated organic synthesis techniques that have been refined through years of research. Understanding these synthetic routes is crucial for researchers seeking to produce or modify this compound for various applications.
General Synthetic Approach
The synthesis of this compound typically employs palladium-catalyzed coupling reactions, which are fundamental to forming the carbon-boron bond in the molecule. These reactions must be conducted under carefully controlled conditions to achieve optimal yields and purity.
Chemical Reactivity and Properties
The reactivity profile of 2-(piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is largely determined by its constituent functional groups and their electronic interactions. Understanding these reactivity patterns is essential for predicting the compound's behavior in various chemical environments.
Reactivity of Boronate Ester Group
The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group represents a key reactive center in the molecule. This functionality makes the compound particularly useful in cross-coupling reactions, especially Suzuki-Miyaura couplings, where the carbon-boron bond can be transformed into carbon-carbon bonds through reaction with halides or triflates in the presence of appropriate catalysts.
The boronate ester is susceptible to hydrolysis under basic or acidic conditions, leading to the formation of boronic acid derivatives. This reactivity can be both advantageous (when used as an intermediate step in synthetic sequences) and problematic (when stability during storage or certain reactions is required).
Nitrogen Centers and Their Influence
The compound contains two nitrogen atoms with distinct chemical environments: one in the pyridine ring and another in the piperidine ring. The pyridine nitrogen, being part of an aromatic system, exhibits different basicity and nucleophilicity compared to the piperidine nitrogen, which is part of a saturated heterocycle.
Applications in Scientific Research
2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has found significant applications across multiple scientific disciplines, with particular emphasis on medicinal chemistry and materials science. Its unique structural features make it valuable in both fundamental research and applied sciences.
Medicinal Chemistry Applications
In the field of medicinal chemistry, this compound serves as an important building block for the synthesis of more complex bioactive molecules. The presence of the boronate ester group allows for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.
The compound may function as an inhibitor or modulator in various biochemical pathways due to its ability to bind selectively to specific receptors or enzymes. This selective binding capability is critical for developing targeted therapeutic agents with reduced side effects and improved efficacy. Researchers utilize this compound to explore structure-activity relationships and to develop novel compounds with potential pharmacological applications.
Materials Science Applications
Beyond its applications in medicinal chemistry, 2-(piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine also contributes to advancements in materials science. The compound can serve as a precursor for the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
The presence of both the pyridine and boronate ester functionalities allows for the incorporation of this compound into polymeric structures, coordination complexes, and other materials with tailored characteristics. These applications extend the significance of the compound beyond traditional pharmaceutical research into emerging fields of materials engineering.
Comparison with Structurally Related Compounds
To fully understand the significance and unique properties of 2-(piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it is valuable to compare it with structurally related compounds. Such comparisons highlight structural variations and their impact on chemical behavior and applications.
Comparison with Deuterated Analogue
The deuterated analogue, 2-(piperidin-1-yl-d10)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2241870-13-1), shares the same basic structure but features deuterium atoms in place of hydrogen atoms on the piperidine ring . While maintaining similar chemical reactivity, this deuterated version offers specific advantages in analytical chemistry and metabolic studies where isotopic labeling is beneficial for tracking compound fate and metabolism.
Despite having the same molecular formula notation (C16H25BN2O2) and nearly identical molecular weight (288.2 g/mol), the deuterated compound behaves differently in mass spectrometry and NMR spectroscopy due to the isotopic substitution . These differences make it valuable for specialized applications in pharmaceutical research and metabolic investigations.
Comparison with Pyrimidine Analogue
Another structurally related compound is 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1015242-08-6), which features a pyrimidine ring instead of pyridine and a different position for the boronate ester (position 5 instead of 6) . This compound has a molecular formula of C15H24BN3O2, reflecting the additional nitrogen atom in the pyrimidine ring.
Table 2: Comparison of Key Properties with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|
| 2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1315350-93-6 | C₁₆H₂₅BN₂O₂ | 288.198 | Pyridine |
| 2-(Piperidin-1-yl-d10)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 2241870-13-1 | C₁₆H₂₅BN₂O₂ (with 10 D atoms) | 288.2 | Pyridine |
| 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1015242-08-6 | C₁₅H₂₄BN₃O₂ | 289.18 | Pyrimidine |
| 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 408492-27-3 | C₁₁H₁₄BCl₂NO₂ | 273.95 | Pyridine |
The pyrimidine analogue displays different electronic properties and hydrogen bonding capabilities due to the additional nitrogen atom in the heterocyclic ring. These differences affect its interaction with biological targets and its utility in medicinal chemistry applications .
Comparison with Dichloro Derivative
A third related compound is 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 408492-27-3), which features chlorine atoms at positions 2 and 6 of the pyridine ring and the boronate ester at position 4 . This compound differs significantly in electronic distribution and reactivity due to the electron-withdrawing chlorine substituents replacing the piperidine group.
The dichloro derivative has a reported melting point of 118-119 °C and a molecular formula of C11H14BCl2NO2 . Its distinct reactivity profile makes it valuable as a precursor in synthetic pathways leading to more complex pyridine derivatives through nucleophilic aromatic substitution reactions at the chlorine-bearing positions.
Current Research Trends and Future Perspectives
Research involving 2-(piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine continues to evolve, with new applications and synthetic methodologies emerging as scientific understanding advances. Current trends suggest expanding roles for this compound across multiple disciplines.
Emerging Synthetic Applications
Recent advances in synthetic methodology have expanded the utility of this compound in complex molecule synthesis. Improved cross-coupling protocols allow for more efficient transformation of the boronate ester functionality into diverse structural motifs, enhancing the compound's value as a synthetic building block.
Researchers are exploring greener synthesis approaches, including flow chemistry techniques and solvent-free conditions, to produce the compound with reduced environmental impact. These methodological improvements aim to address sustainability concerns while maintaining or improving synthetic efficiency.
Expanding Biological Investigations
The compound's potential as a modulator of biological processes continues to drive research in medicinal chemistry. Structure-activity relationship studies are uncovering the molecular basis for its interaction with various biological targets, leading to the design of more selective and potent derivatives.
As understanding of the compound's biological effects deepens, new therapeutic applications may emerge across different disease areas. The versatility of the compound as a synthetic intermediate supports these investigations by enabling the creation of focused compound libraries for biological screening.
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